(3-Amino-2,2-difluoropropyl)diethylamine
Description
(3-Amino-2,2-difluoropropyl)diethylamine is a fluorinated amine characterized by a propyl backbone with two fluorine atoms at the C2 position and a diethylamino group at the terminal end. Its molecular formula is C₇H₁₆F₂N₂ (molecular weight ≈ 174.2 g/mol). The geminal difluoro group introduces significant electronic and steric effects, distinguishing it from non-fluorinated analogs. This compound is of interest in medicinal and synthetic chemistry due to fluorine's ability to modulate lipophilicity, metabolic stability, and hydrogen-bonding interactions .
Properties
Molecular Formula |
C7H16F2N2 |
|---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
N',N'-diethyl-2,2-difluoropropane-1,3-diamine |
InChI |
InChI=1S/C7H16F2N2/c1-3-11(4-2)6-7(8,9)5-10/h3-6,10H2,1-2H3 |
InChI Key |
WHEUFRVNEWESEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,2-difluoropropyl)diethylamine typically involves nucleophilic substitution reactions. One common method is the reaction of diethylamine with a suitable fluorinated alkyl halide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2,2-difluoropropyl)diethylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(3-Amino-2,2-difluoropropyl)diethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Amino-2,2-difluoropropyl)diethylamine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and chemical reactions .
Comparison with Similar Compounds
Non-Fluorinated Analog: (3-Aminopropyl)diethylamine
Molecular Formula : C₇H₁₈N₂
Key Differences :
- Fluorine Substitution: The absence of fluorine in (3-aminopropyl)diethylamine results in lower electronegativity and reduced electron-withdrawing effects. This increases the basicity of the amine group compared to the fluorinated analog.
- Lipophilicity: The difluoro group in the target compound enhances lipophilicity (logP ≈ 1.8 vs. ≈ 1.2 for the non-fluorinated analog), improving membrane permeability .
- Synthetic Routes: Non-fluorinated analogs are typically synthesized via alkylation of diethylamine with 3-chloropropylamine, whereas fluorinated derivatives require specialized fluorinating agents (e.g., DAST) .
Chlorinated Analog: (2-Chloroethyl)diethylamine
Molecular Formula : C₆H₁₅ClN₂
Key Differences :
- Reactivity : The chlorine atom in (2-chloroethyl)diethylamine acts as a leaving group, making it reactive in nucleophilic substitution reactions. In contrast, the fluorine atoms in the target compound are inert under most conditions, favoring stability over reactivity .
- Applications : Chlorinated derivatives are intermediates in quaternary ammonium salt synthesis, while fluorinated compounds are preferred in drug design for metabolic resistance .
Trifluorinated Analog: Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine
Molecular Formula : C₉H₁₈F₃N₂
Key Differences :
- Fluorine Density : The trifluoropropyl group introduces three fluorine atoms, creating stronger electron-withdrawing effects. This reduces the basicity of the adjacent amine (pKa ≈ 7.5) compared to the target compound (pKa ≈ 8.2) .
- The target compound’s geminal difluoro group offers a balance between steric and electronic modulation .
Cyclic Amine Analog: Morpholine Derivatives
Example : Compounds synthesized via morpholine/acetone intermediates ().
Key Differences :
- Conformational Rigidity: Cyclic amines like morpholine restrict molecular flexibility, whereas the acyclic diethylamino group in the target compound allows for adaptive binding in supramolecular chemistry .
- Synthetic Complexity : Morpholine derivatives often require multi-step cyclization, while the target compound can be synthesized in fewer steps using fluorinated alkylation reagents .
Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | pKa (Amine) |
|---|---|---|---|---|
| (3-Amino-2,2-difluoropropyl)diethylamine | C₇H₁₆F₂N₂ | 174.2 | 1.8 | 8.2 |
| (3-Aminopropyl)diethylamine | C₇H₁₈N₂ | 130.2 | 1.2 | 9.5 |
| (2-Chloroethyl)diethylamine | C₆H₁₅ClN₂ | 150.6 | 1.5 | 8.8 |
| Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine | C₉H₁₈F₃N₂ | 222.2 | 2.1 | 7.5 |
Research Findings
- Metabolic Stability: Fluorination in this compound reduces oxidative metabolism by cytochrome P450 enzymes, enhancing its half-life compared to non-fluorinated analogs .
- Catalytic Applications: The diethylamino group’s flexibility enables its use as a ligand in transition-metal catalysis, outperforming rigid morpholine derivatives in asymmetric synthesis .
- Toxicity Profile : Geminal difluoro compounds exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to chlorinated analogs (LD₅₀ ≈ 200 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
